N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
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Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-5-3-4-6-19(14)26-20(17-12-30-13-18(17)25-26)24-22(28)21(27)23-11-15-7-9-16(29-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJZPIFOYFUWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound with significant potential in pharmacological applications due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
- CAS Number : 899756-05-9
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory properties. A study highlighted the effectiveness of thieno[2,3-c]pyrazole compounds in reducing inflammation markers in various models. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent .
2. Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial effects against a range of pathogens. In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
3. Antioxidant Activity
The compound has shown promising antioxidant activity in various biological systems. A study on thieno[2,3-c]pyrazole derivatives revealed their capability to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol. This protective effect was quantified by measuring erythrocyte malformations post-exposure .
4. Anticancer Properties
Recent investigations into the anticancer potential of thienopyrazole compounds have indicated that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms of action for this compound are still under exploration but show promise in targeting cancer pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
-
Step 1 : Cyclization of thiophene derivatives with hydrazine/hydrazones to form the thieno[3,4-c]pyrazole core .
-
Step 2 : Condensation of the core with oxalic acid derivatives and substituted amines (e.g., 4-methoxybenzylamine) under anhydrous conditions (e.g., THF or DCM) to form the oxalamide linkage .
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Optimization : Use catalysts like triethylamine to enhance reaction rates and selectivity. Control temperature (0–25°C) to prevent side reactions and improve purity (>90% yield) .
- Critical Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | THF, DCM | Prevents hydrolysis of intermediates |
| Temperature | 0–25°C | Minimizes thermal degradation |
| Catalyst | Triethylamine | Increases nucleophilicity of amines |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thieno[3,4-c]pyrazole core and substituent positions .
- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., ~450–500 g/mol) and detects impurities (e.g., dimerization byproducts) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the oxalamide linkage and heterocyclic core .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Key Findings :
- Thieno[3,4-c]pyrazole Core : Essential for binding to kinase domains; substitution at the 2-position (o-tolyl) enhances lipophilicity and membrane permeability .
- Oxalamide Linkage : Hydrogen-bonding with enzymatic active sites (e.g., serine proteases) improves inhibitory potency .
- Substituent Effects :
| Substituent | Biological Impact |
|---|---|
| 4-Methoxybenzyl | Increases metabolic stability via steric shielding |
| o-Tolyl | Enhances selectivity for inflammatory targets (e.g., COX-2) |
- Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2, kinases) .
Q. How can contradictory data on the compound’s mechanism of action be resolved?
- Case Study : Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 100 nM for kinase inhibition) may arise from assay conditions (pH, co-solvents).
- Resolution Strategies :
- Orthogonal Assays : Validate activity using fluorescence polarization (binding affinity) and cellular proliferation assays (functional impact) .
- Molecular Docking : Model interactions with protein targets (e.g., ATP-binding pockets) to identify critical binding residues .
- Metabolic Profiling : Assess stability in microsomal assays to rule out false negatives from rapid degradation .
Q. What strategies mitigate low solubility in aqueous buffers during in vitro testing?
- Approaches :
-
Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
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Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
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Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size: 50–200 nm) to improve bioavailability .
- Data :
| Formulation | Solubility (µg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 2.5 | <10 |
| Liposomal | 45.3 | 35 |
| PEGylated | 28.7 | 22 |
Q. How does the compound’s reactivity with biomolecules (e.g., glutathione) influence its pharmacological profile?
- Findings :
- Thiol Reactivity : The thieno[3,4-c]pyrazole core undergoes nucleophilic attack by glutathione (GSH), forming adducts that reduce intracellular concentrations .
- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to decrease electrophilicity .
- Analytical Tools : LC-MS/MS to quantify GSH adducts in hepatic microsome incubations .
Key Challenges & Future Directions
- Challenge : Scalability of multi-step synthesis (e.g., low yields in cyclization steps).
- Solution : Flow chemistry to optimize exothermic reactions and improve reproducibility .
- Research Gap : Limited in vivo toxicity data. Prioritize rodent studies to assess hepatotoxicity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
